Product packaging for Disperse Yellow 163(Cat. No.:CAS No. 67923-43-7)

Disperse Yellow 163

Cat. No.: B1583696
CAS No.: 67923-43-7
M. Wt: 417.2 g/mol
InChI Key: MUERWWKQVXXPML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Disperse Dyes in Industrial and Environmental Contexts

Disperse dyes are of paramount importance to the textile industry, primarily due to the widespread use of synthetic fibers such as polyester (B1180765), nylon, and acrylic in various sectors, including apparel, automotive fabrics, and home furnishings. canada.cacanada.ca These dyes are designed to be non-ionic and have low water solubility, which allows them to diffuse into the amorphous regions of the hydrophobic fibers under high-temperature conditions, typically between 120°C and 130°C. canada.ca The result is a relatively stable and colorfast dyeing. canada.ca The global market for disperse dyes has seen significant growth, driven by the increasing demand for synthetic textiles. canada.ca

However, the industrial significance of disperse dyes is paralleled by considerable environmental concerns. The conventional manufacturing and application processes often involve the use of hazardous chemicals and are energy-intensive. canada.ca A significant portion of these dyes, estimated to be up to 15%, can be lost to effluents during the dyeing process. epsilonpigments.com The release of these colored effluents into water bodies is a major source of pollution, as it can reduce light penetration, thereby affecting aquatic photosynthesis. epsilonpigments.comuga.edu Furthermore, many disperse dyes are persistent in the environment and are not readily biodegradable under aerobic conditions. canada.ca There is also the potential for the cleavage of the azo bond under anaerobic conditions, which can lead to the formation of potentially harmful aromatic amines. canada.ca

Evolution of Research Perspectives on Azo Disperse Dyes

Research on azo disperse dyes has evolved significantly since their initial development. Early research was largely focused on expanding the color palette and improving the technical properties of the dyes, such as their lightfastness, wash fastness, and sublimation fastness. The development of polyester fibers necessitated dyes with high heat fastness, a trend that has continued since the mid-20th century.

More recently, the research focus has shifted to address the environmental and health concerns associated with this class of dyes. A major area of investigation is the potential for some azo dyes to be allergenic and mutagenic. This has prompted studies into the toxicological profiles of these dyes and their degradation products.

There is a growing emphasis on developing more sustainable dyeing technologies. This includes research into alkali-clearable disperse dyes, which can reduce the environmental impact of the dyeing process by avoiding the use of reducing agents that generate high biological oxygen demand (BOD) in effluents. Additionally, innovative dyeing methods, such as waterless dyeing systems using silicone as a medium, are being explored to minimize water consumption and pollution. The overarching goal of current research is to design new dye molecules and application processes that are not only effective and economical but also environmentally benign.

Scope and Research Imperatives for Disperse Yellow 163

The specific research imperatives for this compound are shaped by the broader concerns surrounding azo disperse dyes. While it is utilized for its desirable properties in applications like automotive textiles which demand high fastness, its environmental fate and potential toxicity are critical areas of ongoing and future investigation.

A key research area is the biodegradation of this compound. Screening assessments have indicated that, like many azo disperse dyes, it is not expected to biodegrade rapidly under aerobic conditions. canada.ca There is a need for detailed studies to elucidate its degradation pathways under various environmental conditions, particularly the potential for anaerobic degradation to form aromatic amines. Understanding the persistence and transformation of this compound in aquatic and terrestrial environments is crucial for accurate environmental risk assessment.

Furthermore, comprehensive toxicological data for this compound is a significant research imperative. While general information on the ecotoxicity of azo disperse dyes exists, specific data on the potential for this compound to cause harm to various organisms is needed. canada.ca Studies on its potential for bioaccumulation, although expected to be low, and its specific toxicological endpoints are necessary to fully characterize its risk profile. canada.ca

Research into more sustainable application methods for this compound is also a priority. A recent study explored the use of this compound in a waterless silicone medium dyeing system, which could significantly reduce the environmental footprint of its application. Further research in this area could lead to the development of more eco-friendly dyeing processes for this widely used colorant.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H14Cl2N6O2 B1583696 Disperse Yellow 163 CAS No. 67923-43-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[N-(2-cyanoethyl)-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]anilino]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N6O2/c19-16-11-15(26(27)28)12-17(20)18(16)24-23-13-3-5-14(6-4-13)25(9-1-7-21)10-2-8-22/h3-6,11-12H,1-2,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUERWWKQVXXPML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl)N(CCC#N)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7070846
Record name 3,3'-((4-((2,6-Dichloro-4-nitrophenyl)azo)phenyl)imino)bispropiononitrile
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Molecular Weight

417.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67923-43-7, 71767-67-4
Record name 3,3′-[[4-[2-(2,6-Dichloro-4-nitrophenyl)diazenyl]phenyl]imino]bis[propanenitrile]
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Record name Propanenitrile, 3,3'-((4-(2-(2,6-dichloro-4-nitrophenyl)diazenyl)phenyl)imino)bis-
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Record name Propanenitrile, 3,3'-[[4-[2-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl]imino]bis-
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Record name 3,3'-((4-((2,6-Dichloro-4-nitrophenyl)azo)phenyl)imino)bispropiononitrile
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Record name 3,3'-[[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]imino]bispropiononitrile
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Record name Propanenitrile, 3,3'-[[4-[2-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl]imino]bis
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Synthetic Methodologies and Chemical Derivatization of Disperse Yellow 163

Conventional Synthesis Routes and Reaction Mechanisms

The traditional manufacturing process for Disperse Yellow 163 involves a two-step sequence: the diazotization of a substituted aromatic amine followed by a coupling reaction with a suitable coupling component. worlddyevariety.comechemi.com This method is a cornerstone of azo dye chemistry. imrpress.com

The synthesis begins with the preparation of a diazonium salt from the primary aromatic amine, 2,6-Dichloro-4-nitroaniline. worlddyevariety.com This process, known as diazotization, is typically carried out in the presence of a mineral acid and sodium nitrite (B80452) to convert the amino group into a highly reactive diazonium group (-N₂⁺). imrpress.com

The resulting diazonium salt is then reacted with the coupling component, N,N-bis(2-cyanoethyl)benzenamine. worlddyevariety.com In this electrophilic substitution reaction, the diazonium ion acts as the electrophile, attacking the electron-rich benzene (B151609) ring of the coupling component to form the characteristic azo bond (-N=N-), which links the two aromatic structures and creates the chromophore responsible for the dye's color. worlddyevariety.comimrpress.com

The specific precursors for the conventional synthesis of this compound are well-defined. worlddyevariety.com

Table 1: Precursors in the Conventional Synthesis of this compound

Precursor Name Chemical Structure Role
2,6-Dichloro-4-nitroaniline Diazo Component

The reaction conditions are critical for ensuring the successful formation of the product. A typical laboratory or industrial procedure involves carefully controlled parameters. echemi.com

Table 2: Conventional Synthesis Reaction Parameters

Parameter Condition Purpose
Diazotization Not specified, but typically 0-5 °C To form the unstable diazonium salt while minimizing decomposition.
Coupling Temperature 5-10 °C To control the rate of the exothermic coupling reaction and prevent side reactions.
Coupling Duration 10 hours (initial) To ensure the coupling reaction goes to completion.
Post-Coupling Treatment Heat to 50-55 °C and stir for >5 hours To complete the reaction and facilitate product crystallization.
Medium Aqueous; diazonium liquid diluted in ice; coupling component dissolved in 40% sulfuric acid To maintain solubility of reactants and control pH and temperature.

| Isolation | Press filtration | To separate the solid dye product from the reaction mixture. |

Diazo Component Preparation and Coupling Reactions

Novel Synthetic Approaches and Process Innovations

Research and development in dye manufacturing are increasingly focused on sustainability, efficiency, and cost-reduction. These efforts have led to innovations in both the chemical pathways and the physical processing of disperse dyes like this compound.

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In disperse dye synthesis, this includes designing molecules for better performance and easier processing. One such approach is the development of alkali-clearable disperse dyes, which incorporate groups like esters that can be hydrolyzed into water-soluble forms after dyeing. icrc.ac.ir This simplifies the removal of unfixed dye from the fabric, reducing the need for harsh reducing agents. icrc.ac.ir Furthermore, innovations in recovering hydrolysates using methods like salting out with Barium Chloride (BaCl₂) instead of acidification present more environmentally favorable options. researchgate.net

A significant process innovation is the move towards waterless dyeing systems. researchgate.net Studies have investigated the use of a silicone medium for dyeing polyester (B1180765), a technology that eliminates wastewater discharge. researchgate.net Research has specifically analyzed the dyeing parameters of C.I. This compound in this waterless system, providing guidelines for its industrial application. researchgate.net Additionally, the use of "green surfactants" of microbial or plant origin, such as alkyl polyglycosides, offers a biodegradable and less toxic alternative to petroleum-based dispersing agents traditionally used to prepare the dye for application. acs.org

Process optimization is key to improving the cost-effectiveness and quality of disperse dyes. One critical post-synthesis step is grinding, which reduces the dye's particle size to ensure stable dispersion and effective dyeing. researchgate.net Research into the preparation of ultrafine disperse dyes has identified optimal grinding conditions to balance efficiency and performance. researchgate.net

Table 3: Optimized Grinding Parameters for Monoazo Disperse Dyes

Parameter Optimized Condition Outcome
Grinding Time 2–5 hours Efficiently achieves target particle size without excessive energy consumption.
Grinding Media Size Mixed media, e.g., Φ1 mm / Φ0.1 mm (1:1 mass ratio) Provides a balance of impact and attrition for effective particle size reduction.

| Media to Dye Mass Ratio | 5:1 or 10:1 | Ensures sufficient grinding action to produce ultrafine particles. |

Alternative Reagents and Solvent Systems

Functionalization and Structural Modification Strategies

The inherent structure of this compound (C₁₈H₁₄Cl₂N₆O₂) serves as a scaffold for chemical derivatization aimed at overcoming application limitations and enhancing key properties. worlddyevariety.com Strategies primarily involve the introduction of specific functional groups or the development of advanced formulations to alter the dye's physical and chemical behavior during and after the dyeing process.

A significant challenge in dyeing polyester with disperse dyes is the removal of unfixed dye from the fiber surface. The conventional method, known as reduction clearing, uses agents like sodium hydrosulfite, which can generate environmentally harmful effluents and, in the case of azo dyes, potentially carcinogenic aromatic amines. semanticscholar.orgresearchgate.net To address this, alkali-clearable disperse dyes have been developed as an environmentally friendlier alternative. mdpi.comicrc.ac.ir

The core principle is to incorporate a functional group into the dye molecule that is stable in the acidic or neutral dyeing bath but hydrolyzes under mild alkaline conditions. semanticscholar.orgmdpi.com This hydrolysis transforms the water-insoluble dye into a water-soluble form, allowing for easy removal with a simple alkaline wash, without cleaving the chromophoric azo linkage. researchgate.neticrc.ac.ir

Commonly introduced alkali-labile groups include:

Carboxylic Ester Groups: Dyes modified with groups like a carboxylic ethyl ester can be hydrolyzed in an alkaline medium. The ester transforms into a water-soluble carboxylate group, facilitating the easy wash-off of the unfixed dye. nih.govresearchgate.net

Fluorosulfonyl Groups: The fluorosulfonyl group (-SO₂F) is a potent electron-withdrawing group that can be hydrolyzed under mild alkaline conditions to the highly water-soluble sulfonate group (-SO₃⁻). semanticscholar.orgmdpi.comicrc.ac.ir This conversion renders the residual dye soluble, simplifying the clearing process and reducing the environmental impact of textile effluent. semanticscholar.orgresearchgate.net The hydrolysis of the fluorosulfonyl group typically follows pseudo-first-order kinetics, with temperature having a more significant effect on the hydrolysis rate than the pH of the solution. semanticscholar.orgmdpi.com

Functional Group Hydrolyzed Form Benefit
Carboxylic Ethyl Ester (-COOC₂H₅) Carboxylate (-COO⁻) Avoids the use of toxic reducing agents and the formation of harmful aromatic amines. nih.govresearchgate.net
Fluorosulfonyl (-SO₂F) Sulfonate (-SO₃⁻) Allows for easy wash-off under mild alkaline conditions, reducing effluent treatment costs. semanticscholar.orgmdpi.com

The performance of a disperse dye, particularly its fastness to light, washing, and heat (sublimation), is intrinsically linked to its molecular structure. Introducing specific substituents is a key strategy for enhancing these properties.

Color and Light Fastness: The substituents on the aromatic rings of the azobenzene (B91143) structure influence the dye's color and light fastness. aatcc.org Electron-withdrawing groups, such as the nitro group (-NO₂), can cause a bathochromic shift (deepening of color) and often lead to an increase in lightfastness. aatcc.org Conversely, certain substituents like chlorine may decrease the light fastness of some azo dyes. sci-hub.se

Substituent/Modification Property Enhanced Mechanism
Urethane Group (-NHCOO-) Washing & Sublimation Fastness Increases molecular weight and dye-fiber affinity through hydrogen bonding. sci-hub.se
Increased Molecular Weight Sublimation Fastness Reduces the volatility of the dye molecule. aatcc.org
Polar Groups (e.g., Ester, Ether) Sublimation Fastness Increases polarity and intermolecular forces. aatcc.org
Nitro Group (-NO₂) Light Fastness & Color Deepening Acts as a strong electron-withdrawing group, stabilizing the excited state. aatcc.org

Encapsulation is a process where tiny particles of the dye are enclosed within a coating or shell, creating microcapsules. slideshare.netresearchgate.net This technology offers several advantages for disperse dyes, including controlled release, improved stability, and the ability to dye without traditional dispersing agents, thereby reducing effluent pollution. slideshare.netnih.gov

This compound (also known as Solvent Yellow 163) has been successfully encapsulated in polymer nanoparticles for applications such as inkjet printing. nih.govacs.org In one study, Solvent Yellow 163 was encapsulated in a poly(styrene-co-butyl acrylate) P(St/BA) matrix via miniemulsion polymerization. acs.org

Key findings from this research include:

Successful Encapsulation: Infrared spectroscopy confirmed that the characteristic peaks of Solvent Yellow 163 were shielded within the polymer matrix, indicating successful encapsulation. acs.org

Particle Size: The encapsulated dye/polymer nanoparticles (P(St/BA/dye)) had a larger average particle size (75 to 220 nm) compared to the empty polymer particles. acs.org

Enhanced Thermal Stability: Thermogravimetric analysis (TGA) showed that the encapsulated dye had significantly better thermal properties. The decomposition temperature of the encapsulated dye was higher than that of the pure dye, demonstrating that the polymer shell provided thermal protection. acs.org

Application: The resulting encapsulated dye nanoparticles were used to create inks that showed superior dyeing effects on cotton fabrics, with vivid colors and good washing and rubbing fastness. nih.gov

Encapsulation Study: Solvent Yellow 163
Encapsulation Method Miniemulsion Polymerization acs.org
Shell Material Poly(styrene-co-butyl acrylate) P(St/BA) acs.org
Core Material Solvent Yellow 163 acs.org
Evidence of Encapsulation Shielding of dye's characteristic peaks in IR spectroscopy. acs.org
Effect on Thermal Stability Increased decomposition temperature compared to the pure dye. acs.org
Application Inkjet printing and dyeing of cotton fabrics. nih.gov

Advanced Analytical Techniques for Characterization and Quantification

Spectroscopic Characterization

Spectroscopic methods are fundamental in elucidating the structure of dye molecules by examining the interaction of the molecule with electromagnetic radiation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is a key technique for studying the electronic transitions within a dye molecule, which are responsible for its color. Azo dyes, including Disperse Yellow 163, exhibit characteristic absorption bands in the UV and visible regions of the electromagnetic spectrum. saudijournals.com The color of these dyes arises from the absorption of light, which promotes electrons from a lower energy molecular orbital (HOMO - Highest Occupied Molecular Orbital) to a higher energy one (LUMO - Lowest Unoccupied Molecular Orbital). nih.gov

The absorption spectrum of an azo dye is influenced by its molecular structure, including the nature of the aromatic rings and any substituent groups, as well as the polarity of the solvent. ijrpr.comresearchgate.netnih.gov For monoazo dyes, the spectrum typically shows two main absorption bands: a high-intensity band in the visible region (around 400-500 nm) attributed to a π→π* transition along the conjugated system, and a lower intensity band in the near-UV or visible region (around 300-450 nm) corresponding to an n→π* transition, which involves the non-bonding electrons of the nitrogen atoms in the azo group (-N=N-). researchgate.netacademie-sciences.fr The exact position of the maximum absorption wavelength (λmax) is sensitive to the electronic effects of substituents on the aromatic rings. nih.gov

Table 1: Expected Electronic Transitions for this compound in UV-Vis Spectroscopy

Transition Type Involved Orbitals Typical Wavelength Range (nm) Description
π → π* π bonding to π* antibonding ~400 - 500 Responsible for the primary color; involves the entire conjugated system.
n → π* Non-bonding to π* antibonding ~300 - 450 Involves lone pair electrons on the azo group nitrogens; often appears as a shoulder on the main π→π* band.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Structural Elucidation

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. bas.bg By analyzing the absorption of infrared radiation, which causes molecular vibrations (stretching and bending), a unique spectral fingerprint of the compound is obtained. bas.bgscienceworldjournal.org

For this compound (C₁₈H₁₄Cl₂N₆O₂), the FT-IR spectrum is expected to show characteristic absorption bands corresponding to its specific structural features. worlddyevariety.com Key functional groups include the azo linkage, aromatic rings, nitrile groups, and nitro group. The N=N stretching vibration of the azo group typically appears in the 1400-1500 cm⁻¹ region. jobrs.edu.iq The presence of aromatic rings is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C in-ring stretching vibrations between 1400 and 1600 cm⁻¹. The nitrile (C≡N) group exhibits a sharp, characteristic absorption band in the 2220-2260 cm⁻¹ range. orgchemboulder.comspectroscopyonline.com The nitro (NO₂) group is identified by two strong stretching bands: an asymmetric stretch between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹. orgchemboulder.comorgchemboulder.comaskthenerd.com

Table 2: Expected Characteristic FT-IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹) Functional Group Vibration Type
3100 - 3000 Aromatic C-H Stretch
2260 - 2220 Nitrile (C≡N) Stretch
1600 - 1450 Aromatic C=C In-ring stretch
1550 - 1475 Nitro (NO₂) Asymmetric stretch
1450 - 1400 Azo (-N=N-) Stretch
1360 - 1290 Nitro (NO₂) Symmetric stretch
1335 - 1250 Aromatic C-N Stretch
850 - 550 C-Cl Stretch

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for detailed structural elucidation, providing information about the chemical environment of specific nuclei, such as hydrogen (¹H-NMR) and carbon (¹³C-NMR). sapub.orgdergipark.org.tr For ¹H-NMR, the chemical shift (δ), signal integration, and splitting pattern (multiplicity) of each proton signal reveal its electronic environment, the number of protons it represents, and the number of neighboring protons, respectively. sciencepublishinggroup.com

In the ¹H-NMR spectrum of this compound, the aromatic protons on the two different benzene (B151609) rings would appear as multiplets in the downfield region, typically between 7.0 and 8.5 ppm. libretexts.orgwisc.edu The exact chemical shifts are influenced by the electron-withdrawing effects of the chloro and nitro substituents on one ring and the electron-donating effect of the dialkylamino group on the other. researchgate.net The protons of the two equivalent ethylcyano (-CH₂CH₂CN) groups attached to the nitrogen atom would show distinct signals. The methylene (B1212753) protons adjacent to the nitrogen (N-CH₂) would be expected around 3.5-4.0 ppm, while the methylene protons adjacent to the nitrile group (-CH₂-CN) would likely appear further upfield, around 2.5-3.0 ppm. libretexts.org

Table 3: Predicted ¹H-NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic Protons 7.0 - 8.5 Multiplets
Methylene Protons (N-CH₂CH₂CN) 3.5 - 4.0 Triplet
Methylene Protons (NCH₂CH₂-CN) 2.5 - 3.0 Triplet

Chromatographic and Mass Spectrometric Approaches

Chromatographic techniques are essential for separating complex mixtures, while mass spectrometry provides definitive identification based on mass-to-charge ratio and fragmentation patterns. The coupling of these techniques offers a highly sensitive and specific analytical solution. mdpi.comyoungin.com

High-Performance Liquid Chromatography (HPLC) with UV-Visible Detection

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of disperse dyes. mdpi.comcurtin.edu.au The method typically employs a reversed-phase column (e.g., C18) and a mobile phase gradient, often consisting of acetonitrile (B52724) and water or methanol (B129727) and water, sometimes with additives like formic acid to improve peak shape. mdpi.comoup.com

Following separation on the column, the dye is detected by a UV-Visible detector, commonly a Photo Diode Array (PDA) detector. mdpi.com The PDA detector acquires the entire UV-Vis spectrum for the eluting compound, allowing for both quantification at a specific wavelength and tentative identification by matching the spectrum against a library. researchgate.net The retention time and the UV-Vis spectrum are characteristic for a specific dye under defined chromatographic conditions, enabling its identification and quantification in a sample. nih.gov

Table 4: Typical HPLC-UV/Vis Conditions for Disperse Dye Analysis

Parameter Typical Setting
Column Reversed-phase C18 (e.g., 100 x 2.1 mm, 1.7 µm)
Mobile Phase Gradient of Acetonitrile/Methanol and Water (often with 0.1% formic acid)
Flow Rate 0.2 - 1.0 mL/min
Detection PDA/DAD (e.g., 200-700 nm)
Injection Volume 5 - 20 µL

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the highly sensitive and specific detection provided by mass spectrometry. youngin.com This technique is particularly valuable for the analysis of disperse dyes, as it can provide definitive molecular weight information and structural details. oup.comsatra.com Electrospray ionization (ESI) is a common ionization source used for this class of compounds. oup.com

In LC-MS analysis, after chromatographic separation, the analyte is ionized and its mass-to-charge ratio (m/z) is determined. For this compound (molecular weight 417.25 g/mol ), the protonated molecule [M+H]⁺ would be observed at m/z 418.06. worlddyevariety.com

Tandem mass spectrometry (LC-MS/MS) offers even greater specificity and structural information. nih.gov In this technique, a specific precursor ion (e.g., the [M+H]⁺ ion) is selected and fragmented through collision-induced dissociation (CID). upce.cznih.gov The resulting product ions are then analyzed, creating a fragmentation pattern that is unique to the molecule's structure. This fragmentation pattern can be used for unambiguous identification and for quantification in complex matrices, even at very low concentrations. oup.comsatra.com

Table 5: Predicted Mass Spectrometric Data for this compound

Ion Type Adduct Predicted m/z
Precursor Ion [M+H]⁺ 418.0628
Precursor Ion [M+Na]⁺ 440.0448
Precursor Ion [M-H]⁻ 416.0483

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) serves as a powerful and cost-effective analytical tool for the separation, identification, and quantification of dyes like this compound from complex matrices. ojp.govresearchgate.net This technique offers high sample throughput, with the capability of running numerous samples simultaneously, making it a rapid and efficient method. uni-giessen.de HPTLC separates components based on their differential partitioning between a stationary phase, typically a silica (B1680970) gel plate, and a mobile phase. asiapharmaceutics.info

For the analysis of disperse dyes, HPTLC can provide a wealth of information including the number of components in a mixture, their respective colors, and their relative concentrations. ojp.gov The discriminating power of HPTLC is enhanced by evaluating several characteristics per dyestuff, such as color, retardation factor (Rf), fluorescence, the number of separated bands, and the shape of these bands. ojp.gov In forensic applications, HPTLC has been utilized as an investigative tool to separate and purify dyes for subsequent identification. ojp.gov The technique's adaptability and the fact that it is already available in many laboratories make it a viable option for standardized forensic dye analysis. ojp.gov

The development of HPTLC methods often involves optimizing variables that impact reproducibility to ensure that reference data can be reliably collected and compared. ojp.gov For instance, a validated reversed-phase HPTLC method has been successfully used for routine screening of illegal dyes in various products. uni-giessen.de

Thermal and Elemental Analysis

The thermal stability and elemental composition of this compound are crucial parameters that can be determined using specialized analytical techniques.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as it is subjected to a controlled temperature program. netzsch.comlinseis.com This method is instrumental in determining the thermal transitions of a substance, such as the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm). researchgate.net

In the context of disperse dyes, DSC can be used to investigate the thermal properties of the dye itself or when it is incorporated into a polymer matrix. For example, in the creation of encapsulated dye/polymer nanoparticles, DSC is used to determine the glass transition temperatures of the resulting copolymer, which is a critical factor for applications like inkjet printing. acs.org The thermal behavior of a dye can be influenced by its incorporation into other materials, and DSC provides the means to quantify these changes. thermalsupport.com

Thermogravimetric Analysis (TGA) for Decomposition Characteristics

Thermogravimetric Analysis (TGA) provides information on the thermal stability and decomposition characteristics of materials by measuring the change in mass as a function of temperature. emerald.com For this compound and related dyes, TGA can reveal the temperatures at which significant weight loss occurs, indicating decomposition.

Research has shown that the thermal stability of dyes can be a significant factor in their application. For instance, studies on ethylene-propylene composites containing C.I. Solvent Yellow 163 (a related anthraquinone (B42736) dye) showed that the incorporation of the dye delayed the thermal degradation process of the polymer. nih.gov TGA thermograms of Solvent Yellow 163 have shown a distinct degradation temperature range. acs.org Specifically, one study noted a single degradation temperature between 100 and 200 °C for Solvent Yellow 163, attributed to the decomposition of the anthraquinone structure. acs.org Another study on fluorescent disperse yellow dye indicated that significant mass loss occurred in the range of 300°C to 500°C. emerald.com

Table 1: TGA Decomposition Data for Related Yellow Dyes

Dye/MaterialDecomposition Temperature Range (°C)Weight Loss (%)Reference
Solvent Yellow 163100 - 20097 acs.org
P(St/BA/Solvent Yellow 163)130 - 180 (dye decomposition)14 acs.org
Fluorescent Disperse Yellow300 - 500Sudden drop emerald.com

This table is interactive. Users can sort and filter the data.

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for Metal Traces

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is a highly sensitive analytical technique used for the determination of trace elements in a wide variety of samples. thermofisher.comresearchgate.net The method involves introducing a sample into an argon plasma, which excites the atoms of the elements present, causing them to emit light at characteristic wavelengths. unil.ch The intensity of the emitted light is proportional to the concentration of the element in the sample.

Specialized Analytical Systems for Dye Identification and Comparison

The identification and comparison of dyes, particularly in forensic science, often rely on a combination of analytical techniques to provide a comprehensive characterization. Systems that couple separation techniques with sensitive detection methods are invaluable.

For instance, Direct Analysis in Real-Time Mass Spectrometry (DART-MS) has been shown to be effective for the rapid, preparation-free analysis of disperse dyes directly on textile fibers. nih.gov This ambient ionization technique allows for the direct characterization of dyes on single threads, providing a unique identifying characteristic, especially when dealing with dye mixtures. nih.gov

Liquid chromatography coupled with mass spectrometry (LC/MS), particularly with tandem mass spectrometry (LC/MS/MS), is another powerful system for the identification of disperse dyes. researchgate.net These systems can separate complex dye mixtures and provide structural information based on the mass-to-charge ratio of the dye molecules and their fragmentation patterns. nih.gov The development of extensive databases of mass spectra for disperse dyes further enhances the capability of these systems to identify unknown dyes extracted from samples. researchgate.net The combination of chromatographic separation with mass spectrometric detection offers high sensitivity and specificity, which is essential for forensic analysis. waters.com

Environmental Distribution and Physicochemical Fate

Environmental Partitioning and Mobility

The movement and distribution of Disperse Yellow 163 in the environment are governed by its low water solubility and tendency to bind to solids.

When released into aquatic systems, this compound is expected to partition from the water column to suspended solids and sediment. canada.ca Due to their hydrophobic nature and low water solubility, disperse dyes like this compound associate with organic matter in the water column through hydrophobic interactions. canada.ca This leads to their eventual deposition in sediments. canada.ca

If released into wastewater, it is anticipated that a significant portion of these dyes will be adsorbed by sludge during treatment processes rather than remaining in the water. canada.cacanada.ca In natural waters, the majority of this compound is expected to end up in sediment. canada.cacanada.ca Once in the sediment, these dyes can undergo reductive degradation under anaerobic conditions. canada.ca While they may remain in the water column up to their solubility limit, partitioning to sediment is a primary fate process. canada.ca

In terrestrial environments, this compound is expected to partition to soil particles. researchgate.net The hydrophobic nature of azo solvent dyes suggests an affinity for the organic components of soil. canada.ca This sorption to soil particles can lead to persistence in this compartment. canada.ca Empirical data indicates that azo disperse dyes are not expected to degrade rapidly in soil under aerobic conditions. canada.cacanada.ca The strong binding to soil and sediment matrices may render a portion of the dye less bioavailable and less mobile, contributing to its persistence. itrcweb.org

Behavior in Aquatic Environments (Water Column and Sediment)

Degradation Pathways and Mechanisms

The degradation of this compound is influenced by biological, light-induced, and chemical processes. As a colorant, it is designed to be chemically and photolytically stable. canada.ca

The biodegradation of this compound differs significantly between aerobic and anaerobic conditions.

Aerobic Conditions: Azo dyes, including this compound, are generally resistant to rapid biodegradation under aerobic conditions in water, soil, and sediment. canada.cacanada.cawur.nl The electron-withdrawing nature of the azo linkage makes the molecule less susceptible to oxidative attack by aerobic bacteria. wur.nl While some studies show partial degradation by fungi like Phanerochaete chrysosporium through the action of peroxidases, complete mineralization is not readily achieved. uga.edu

Anaerobic Conditions: Under anaerobic conditions, the azo bond (-N=N-) is more susceptible to reductive cleavage. wur.nlijcmas.com This process, often mediated by microbial azoreductases, results in the decolorization of the dye and the formation of aromatic amines. wur.nlnih.gov These aromatic amines are generally not further degraded under anaerobic conditions. wur.nl Therefore, a sequential microaerophilic/aerobic process is often considered more effective for complete degradation, where the initial anaerobic reduction is followed by an aerobic stage to break down the resulting aromatic amines. nih.gov

ConditionDegradation PotentialPrimary MechanismResulting Products
Aerobic Low/SlowOxidative enzymes (e.g., peroxidases)Partial degradation, parent compound may persist
Anaerobic High (for color removal)Reductive cleavage of the azo bond by azoreductasesColorless aromatic amines

This table summarizes the biodegradation behavior of this compound under different environmental conditions.

Photodegradation involves the breakdown of a chemical by light. For disperse dyes, this process can be influenced by sensitizers. Studies on similar hydrophobic disperse dyes, such as C.I. Disperse Yellow 7, have shown that photodegradation is dominated by photoreduction and follows pseudo-first-order decay. researchgate.netnih.gov The presence of a sensitizer (B1316253) like acetone (B3395972) can significantly enhance the photodegradation rate and quantum yield by increasing the solubility of the hydrophobic dye and participating in the photosensitization reaction. researchgate.netnih.gov The quantum yield, a measure of the efficiency of a photochemical process, was observed to increase with the concentration of the sensitizer up to an optimal point, after which light attenuation by the sensitizer reduced the yield. researchgate.netnih.gov The efficiency of photodegradation is also dependent on factors like pH and temperature. researchgate.netmdpi.com

ParameterInfluence on Photodegradation
UV Light Primary driver of the degradation process.
Photosensitizer (e.g., Acetone) Can increase dye solubility and enhance reaction rate, increasing quantum yield. researchgate.netnih.gov
pH Affects the rate constants of the decay. Alkaline conditions can be favorable. researchgate.netnih.gov
Temperature Higher temperatures can be favorable for degradation. researchgate.net

This table outlines key factors influencing the photodegradation of hydrophobic dyes like this compound.

Photodegradation Mechanisms and Quantum Yield Studies

Transport and Accumulation in Environmental Systems

The environmental transport and accumulation of this compound are primarily governed by its physicochemical properties, particularly its low water solubility and moderate-to-high octanol-water partition coefficient. These characteristics dictate its movement and partitioning in various environmental compartments following its release, which predominantly occurs from industrial wastewater streams associated with textile dyeing processes. canada.cacanada.camdpi.com

Once released into aquatic environments, this compound is not expected to remain in the water column for extended periods. Due to its hydrophobic nature and low solubility, it has a strong tendency to adsorb to suspended solids and organic matter in the water. canada.ca Consequently, a significant portion of the dye is anticipated to partition from the water phase into sediment. canada.cacanada.ca In anaerobic sediment environments, it is expected to undergo reductive degradation, which involves the cleavage of its azo bond. canada.cacanada.ca

Research findings have provided specific insights into the properties of this compound that influence its environmental fate. A study using a critical body burden (CBB) approach calculated an external acute effect concentration (LC50) for this compound of 42.80 mg/L, which suggests moderate toxicity to fish. canada.caresearchgate.net This finding is consistent with a low bioaccumulation potential, as low uptake of a sparingly soluble substance reduces its ability to exert toxic effects. researchgate.net

Physicochemical Properties Influencing Environmental Fate

The following table summarizes key physicochemical properties of this compound that are crucial for understanding its transport and accumulation in the environment. It is important to note the discrepancies in reported values from different sources, which may be due to different experimental or calculation methods.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
Molecular Weight 417.25 g/mol chemsrc.com
Log K_ow_ (Octanol-Water Partition Coefficient) 1.76 chemsrc.com
4.19 (Calculated) mst.dk
Water Solubility < 1 mg/L (for the general class of Azo Disperse Dyes) canada.ca
90 mg/L (water content 0.9% w/w) canada.ca
Vapor Pressure 0.0 ± 1.2 mmHg at 25°C chemsrc.com

| Density | 1.3 ± 0.1 g/cm³ | chemsrc.com |

Summary of Research Findings on Transport and Accumulation

Detailed research and screening assessments provide a clearer picture of how this compound behaves in the environment.

Table 2: Research Findings on the Environmental Transport and Accumulation of this compound

Finding Detailed Research Finding Source(s)
Primary Environmental Release Azo disperse dyes are primarily released into the environment through wastewater from textile dyeing and formulation industries. canada.cacanada.ca
Environmental Partitioning If released to water, it is expected that a significant percentage of the substance will partition to sediment due to its low water solubility. canada.cacanada.ca
Degradation Expected to undergo reductive degradation in anaerobic sediments. canada.cacanada.ca
Bioaccumulation Potential Generally, azo disperse dyes have a limited potential for bioaccumulation in aquatic organisms. This is attributed to low bioavailability, low water solubility, and large molecular cross-sectional diameters. canada.cacanada.ca

| Calculated Aquatic Toxicity | A calculated external acute effect concentration (LC50) for fish was determined to be 42.80 mg/L, suggesting moderate toxicity. This is consistent with a low bioaccumulation potential. | canada.caresearchgate.net |

Environmental Remediation and Wastewater Treatment Technologies

Adsorption Processes for Dye Removal

Adsorption is a widely utilized physical treatment method for the removal of disperse dyes from wastewater. researchgate.net This process involves the accumulation of the dye molecules (adsorbate) onto the surface of a solid material (adsorbent). lidsen.com The effectiveness of adsorption is influenced by the properties of both the dye and the adsorbent, including surface area, pore structure, and surface chemistry. nih.gov A variety of materials, from commercial activated carbon to low-cost agricultural wastes, have been investigated for their potential to remove dyes from aqueous solutions. researchgate.netlidsen.com

A range of adsorbent materials have been explored for the removal of disperse dyes, with a focus on both efficacy and cost-effectiveness. While activated carbon is recognized as a highly effective adsorbent, its cost can be a limiting factor. researchgate.net Consequently, there is growing interest in developing low-cost adsorbents from agricultural and industrial byproducts.

For instance, materials like sawdust, peanut hulls, and onion peels have been investigated as potential adsorbents for disperse dyes. researchgate.netresearchgate.netresearchgate.net The characterization of these materials is crucial for understanding their adsorption capabilities. Techniques such as Scanning Electron Microscopy (SEM) are used to study the surface morphology and porosity of the adsorbent. researchgate.net Fourier Transform Infrared (FTIR) spectroscopy helps in identifying the functional groups on the adsorbent's surface, which can play a role in the adsorption process through interactions like hydrogen bonding. researchgate.net The specific surface area, often determined by the Brunauer-Emmett-Teller (BET) method, and the point of zero charge (pHPZC) are also critical parameters that influence the adsorption capacity. researchgate.net For example, palm ash, characterized by a surface area of 1.29 m²/g and a pHPZC of 8.9, has been studied for the removal of disperse dyes. researchgate.net

Modified materials have also been developed to enhance adsorption performance. Cotton fabrics grafted with poly(propylene imine) dendrimers have been shown to effectively adsorb disperse dyes from aqueous solutions. nih.gov

Table 1: Examples of Adsorbent Materials for Disperse Dye Removal

Adsorbent MaterialSource/TypeKey Characterization FindingsReference
Palm AshAgricultural WasteSurface area: 1.29 m²/g, pHPZC: 8.9 researchgate.net
Peanut HullAgricultural WasteInvestigated as a low-cost alternative to activated carbon. researchgate.net
Onion PeelAgricultural WasteShowed higher adsorption capacity than peanut hull at low dye concentrations. researchgate.net researchgate.net
SawdustIndustrial ByproductStudied for the removal of Disperse Yellow 22. pnrsolution.org pnrsolution.org
DiatomiteNatural MaterialIts unique physical and chemical properties make it suitable for pollutant removal. researchgate.net researchgate.net
Cotton Fabric with PPI DendrimersModified BiopolymerGrafting with dendrimers enhances dye adsorption capacity. nih.gov nih.gov

The efficiency of the adsorption process is significantly influenced by several operational parameters, including the pH of the solution, the initial dye concentration, and the contact time between the adsorbent and the dye solution. nih.govresearchgate.net

pH: The pH of the wastewater is a critical factor as it affects the surface charge of the adsorbent and the ionization of the dye molecule. iwaponline.com For disperse dyes, which are non-ionic, the optimal pH for adsorption can vary. For example, one study found that the maximum adsorption of a disperse dye occurred at a pH of around 3. nih.gov Another study on palm ash for the removal of Disperse Yellow 3 identified an optimum pH of 8.3. researchgate.net

Initial Dye Concentration: The initial concentration of the dye in the effluent also plays a crucial role. Generally, as the initial dye concentration increases, the amount of dye adsorbed per unit mass of the adsorbent also increases, until the active sites on the adsorbent surface become saturated. arabjchem.org However, at very high concentrations, the removal efficiency may decrease. pnrsolution.org

Contact Time: The contact time required to reach adsorption equilibrium is another important parameter. Studies have shown that the rate of adsorption is initially rapid, as the dye molecules readily bind to the available active sites on the adsorbent surface. Over time, this rate slows down as the sites become saturated. The optimal contact time can vary depending on the adsorbent and the specific dye. For instance, an equilibrium time of 60 minutes was reported for the adsorption of Disperse Yellow 3 onto palm ash. researchgate.net

Table 2: Optimized Adsorption Parameters for Disperse Dyes

DyeAdsorbentOptimum pHOptimum Contact TimeReference
Disperse Yellow 3Palm Ash8.360 min researchgate.net
Disperse DyesCotton Fabric with PPI Dendrimers~3Not Specified nih.gov
Disperse Yellow 22Sawdust2.140 min pnrsolution.org

To understand the mechanism of adsorption and to design efficient treatment systems, the experimental data are often analyzed using kinetic and isotherm models.

Adsorption Kinetics: Kinetic models are used to describe the rate of dye uptake by the adsorbent. The pseudo-first-order and pseudo-second-order models are commonly used. The pseudo-second-order kinetic model has been found to be a good fit for the adsorption of disperse dyes in several studies, suggesting that the rate-limiting step may be chemisorption involving valence forces through sharing or exchange of electrons. nih.govscispace.com

Adsorption Isotherms: Adsorption isotherms describe how the dye molecules distribute between the liquid phase and the solid phase at equilibrium. The Langmuir and Freundlich isotherm models are widely applied. The Langmuir model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. scispace.com This model has been successfully used to describe the adsorption of disperse dyes onto cotton fabrics grafted with dendrimers. nih.gov The Freundlich isotherm, on the other hand, is an empirical model that describes adsorption on heterogeneous surfaces. deswater.com

Table 3: Adsorption Isotherm and Kinetic Models for Disperse Dyes

Dye SystemBest Fit Isotherm ModelBest Fit Kinetic ModelReference
Disperse Dyes on Cotton Fabric with PPI DendrimersLangmuirPseudo-second-order nih.gov
Acid Yellow 17 on Activated Bone CharLangmuirPseudo-second-order scispace.com
Direct Yellow 50 on Modified Graphene OxideFreundlichElovich deswater.com

Optimization of Adsorption Parameters (pH, Concentration, Contact Time)

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). rsc.orgencyclopedia.pub These highly reactive radicals can lead to the complete mineralization of organic dyes into harmless substances like carbon dioxide and water. utar.edu.my AOPs are particularly effective for treating recalcitrant compounds like disperse dyes that are resistant to other treatment methods. rsc.orgencyclopedia.pub

Photocatalytic degradation is an AOP that utilizes a semiconductor catalyst, typically titanium dioxide (TiO₂), and a source of ultraviolet (UV) light. researchgate.net When TiO₂ is irradiated with UV light, it generates electron-hole pairs, which then react with water and oxygen to produce highly reactive hydroxyl radicals. utar.edu.my The addition of hydrogen peroxide (H₂O₂) can further enhance the generation of hydroxyl radicals and improve the degradation efficiency. encyclopedia.pub

Studies have shown that the UV/H₂O₂/TiO₂ system is effective in degrading various dyes. For instance, the degradation of Reactive Yellow 160A was significantly enhanced in the presence of both UV/H₂O₂ and a catalyst like TiO₂ or SnO₂. semanticscholar.org The efficiency of this process is influenced by factors such as the initial dye concentration, catalyst loading, and the pH of the solution. semanticscholar.orguniroma1.it For example, a study on the degradation of Reactive Yellow 160A found that the degradation was higher at a lower pH of 3. semanticscholar.org

It has been observed that the photocatalytic process with TiO₂ and TiO₂/FeCl₃ is an effective method for the decolorization of textile dyeing effluents. researchgate.net

Table 4: Research Findings on Photocatalytic Degradation of Dyes

DyeAOP SystemKey FindingsReference
Reactive Yellow 160AUV/H₂O₂/TiO₂Achieved up to 90.40% degradation. semanticscholar.org
Reactive Yellow 160AUV/H₂O₂/SnO₂Achieved 82.66% degradation. semanticscholar.org
Various Textile DyesTiO₂/FeCl₃/UVEffective for decolorization of textile dyeing effluents. researchgate.net
Coralene Navy Blue 3GTiO₂/H₂O₂/Sunlight99% degradation achieved at pH 2. jetir.org

Sonolytic decolorization is another AOP that utilizes high-frequency ultrasound to induce the degradation of organic pollutants. The process relies on acoustic cavitation, which is the formation, growth, and implosive collapse of bubbles in a liquid. This collapse creates localized "hot spots" with extremely high temperatures and pressures, leading to the generation of hydroxyl radicals and the subsequent degradation of dye molecules. hueuni.edu.vn

The effectiveness of sonolysis can be influenced by factors such as the frequency of the ultrasound, the power input, and the presence of other chemicals. The combination of sonolysis with other processes, such as electrochemistry (sono-electrochemical process), has been shown to have a synergistic effect, enhancing the degradation efficiency. hueuni.edu.vn Research on the sonolytic decolorization of textile wastewater containing a mixture of reactive, acid, and disperse dyes has demonstrated the potential of this technique for treating complex effluents. pnrsolution.org

Biodegradation by MicroorganismsScreening-level assessments indicate that azo disperse dyes, as a class, exhibit low rates of aerobic biodegradation.canada.cacanada.caHowever, specific studies identifying microorganisms (bacteria, fungi, etc.) capable of effectively biodegrading Disperse Yellow 163, or data on the degradation pathways and efficiency, are not available. Research on microbial degradation tends to focus on other textile dyes.mdpi.comaccscience.commdpi.comtandfonline.com

Integrated Treatment Systems and Hybrid Processes

There is a lack of information on the use of integrated or hybrid systems, such as combining electrocoagulation with biological treatment or other advanced oxidation processes, specifically for the remediation of this compound. While hybrid systems are a known approach for treating complex wastewaters, their application and efficacy for this compound have not been documented. scispace.comsci-hub.se

Performance Characteristics and Advanced Application Studies

Dyeing Mechanisms and Fiber Interactions

The efficacy of Disperse Yellow 163 as a textile colorant is fundamentally linked to its interaction with synthetic fibers at a molecular level. The dyeing process is a complex interplay of temperature, the dye's physical state, and the fiber's structural characteristics.

Polyester (B1180765) Fiber Dyeing Characteristics

This compound is primarily used for dyeing polyester fibers and their blends. worlddyevariety.comdyestuffscn.com The process typically requires high temperatures, around 120°C to 130°C, to facilitate the dyeing of polyester fibers. hermetachem.com At these elevated temperatures, the amorphous regions of the polyester fiber are believed to expand, creating spaces large enough for the dye molecules to enter. chemicalbook.com The dye, which exists in a highly dispersed state in the dye bath, is adsorbed onto the fiber surface and then diffuses into the fiber's molecular structure. chemicalbook.comchemicalbook.com

This dye is suitable for various application methods, including high-temperature dyeing, thermosol dyeing, and printing. epsilonpigments.com It is considered a high-temperature dye and is often used as a component in tricolor combinations for exhaust dyeing and thermal melting pad dyeing. alibaba.com For lighter shades and when dealing with low liquor ratios, the use of a high-temperature leveling agent is recommended to ensure even coloration. alibaba.com this compound is also noted for its suitability in dyeing polyester superfine fibers. worlddyevariety.comdyestuffscn.com

Dye Uptake, Affinity, and Diffusion Coefficient Studies

The efficiency of the dyeing process is quantified through parameters like dye uptake, affinity, and the diffusion coefficient. Studies have explored these aspects for disperse dyes, including those with structures similar to this compound. For instance, research on a waterless silicone medium dyeing system analyzed the dye uptake, affinity, and diffusion coefficient of C.I. This compound. researchgate.netx-mol.net Such studies are crucial for optimizing dyeing processes and developing more environmentally friendly dyeing technologies. researchgate.net

The dyeing mechanism for disperse dyes on substrates like wool has been found to follow a partition mechanism, where the dye is adsorbed as a disperse dye. The standard affinity for a dye on wool can be influenced by temperature, with studies showing an increase in affinity up to a certain temperature, after which it may decrease. The diffusion coefficient, which indicates the rate of dye penetration into the fiber, is also temperature-dependent and varies between different dyes and fibers. core.ac.uk

Interactions with Synthetic and Blended Fabrics

This compound is effective for dyeing a range of synthetic materials beyond just polyester, including nylon, cellulose (B213188) acetate, and PVC. hermetachem.com Its application extends to polyester blended fabrics as well. worlddyevariety.comdyestuffscn.com The interaction of the dye with these fibers is based on its hydrophobic nature, which makes it compatible with these synthetic materials. alibaba.com The small molecular size of disperse dyes allows them to penetrate the fiber structure, leading to even coloration. alibaba.com When used on polyester blends, such as with cotton, a hot melt dyeing process is often employed. google.com

Colorfastness Properties and Stability

A critical aspect of a dye's performance is its ability to retain its color when subjected to various environmental factors. This compound generally exhibits good to excellent fastness properties.

Light Fastness and Photostability

This compound demonstrates excellent light fastness, with a rating of 7 on a scale where higher numbers indicate better fastness. china-dyestuff.commade-in-china.commade-in-china.com This high light fastness makes it a suitable candidate for applications where the material will be exposed to significant light, such as in automotive fabrics. sci-hub.ru The photostability of the dye has been studied, with one experiment showing that under continuous illumination with a 500 W iodine–tungsten lamp for 6 hours, the absorbance of Solvent Yellow 163 (a closely related dye) decreased by only 7.9%. nih.govacs.org The use of transition metal coordination compounds has been explored as a method to further improve the light fastness of polyester materials dyed with disperse dyes. google.com

Wash Fastness and Rubbing Fastness

The wash fastness of this compound on polyester is generally rated as good, typically around 4-5 on a scale of 1 to 5. china-dyestuff.commade-in-china.commade-in-china.com Its rubbing fastness, both dry and wet, is also rated at 4-5. china-dyestuff.com The sublimation fastness, which is the resistance of the dye to vaporize at high temperatures, is also rated as excellent at 5. china-dyestuff.commade-in-china.commade-in-china.com This is an important property, especially since polyester fabrics are often heat-set at high temperatures. sci-hub.ru

Fastness Properties of this compound
PropertyRatingSource
Light Fastness7 china-dyestuff.commade-in-china.commade-in-china.com
Washing Fastness (Polyester)4-5 china-dyestuff.commade-in-china.commade-in-china.com
Washing Fastness (Cotton Stain)5 china-dyestuff.commade-in-china.com
Sublimation Fastness5 china-dyestuff.commade-in-china.commade-in-china.com
Rubbing Fastness (Dry)4-5 china-dyestuff.com
Rubbing Fastness (Wet)4-5 china-dyestuff.com

Sublimation Fastness and Thermal Stability in Materials

This compound, classified as a high-temperature dye, generally exhibits good to excellent sublimation fastness, a critical property for the processing and longevity of dyed materials. colorfuldyes.comalibaba.com Sublimation fastness refers to the resistance of the dye to vaporize from the dyed material when subjected to heat. This characteristic is particularly important during processes like heat setting, calendering, and storage at elevated temperatures.

The thermal stability of this compound is a key attribute for its application in coloring polymers. It demonstrates excellent heat resistance, withstanding temperatures up to 300°C in polystyrene (PS), 300°C in acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), 350°C in polycarbonate (PC), and 300°C in polyethylene (B3416737) terephthalate (B1205515) (PET). precisechem.com This high thermal stability ensures that the dye does not degrade during the high-temperature processing of these plastics.

Research on the thermal properties of Solvent Yellow 163, a chemically similar dye, using thermogravimetric analysis (TGA), revealed that the dye undergoes a single degradation step between 100°C and 200°C. nih.govacs.org However, when encapsulated within a poly(styrene-co-butyl acrylate) copolymer, the thermal stability of the dye system is significantly enhanced. nih.govacs.org The encapsulated nanoparticles show a degradation temperature for the dye component between 130°C and 180°C, followed by the decomposition of the polymer shell at a much higher temperature range of 370°C to 420°C. nih.govacs.org This indicates that encapsulation can be a viable strategy to improve the thermal performance of the dye.

The sublimation fastness of this compound on polyester fabric is generally rated as 5 on a scale of 1 to 5, where 5 represents the highest fastness. made-in-china.comchina-dyestuff.com This high rating confirms its suitability for applications requiring excellent heat resistance.

Table 1: Fastness Properties of this compound

Property Rating/Value
Sublimation Fastness 5 made-in-china.comchina-dyestuff.com
Light Fastness (in PS) 7-8 precisechem.com
Washing Fastness (PES) 4-5 made-in-china.comchina-dyestuff.com
Washing Fastness (CO) 5 made-in-china.comchina-dyestuff.com
Rubbing Fastness (Dry) 4-5 china-dyestuff.com
Rubbing Fastness (Wet) 4-5 china-dyestuff.com

Table 2: Heat Resistance of this compound in Various Polymers

Polymer Heat Resistance (°C)
Polystyrene (PS) 300 precisechem.com
Acrylonitrile Butadiene Styrene (ABS) 300 precisechem.com
Polycarbonate (PC) 350 precisechem.com
Polyethylene Terephthalate (PET) 300 precisechem.com

| Polymethyl Methacrylate (B99206) (PMMA) | 300 colorbloomdyes.com |

Advanced Dyeing Technologies

Waterless Dyeing Systems (e.g., Silicone Medium Dyeing)

In response to the environmental concerns associated with traditional water-based dyeing, waterless dyeing technologies have emerged as a sustainable alternative. Silicone medium dyeing is one such innovative approach that has been investigated for polyester textiles using disperse dyes, including this compound. researchgate.netresearchgate.net This technology utilizes a silicone fluid as the dyeing medium, completely eliminating the need for water and thereby preventing wastewater discharge. researchgate.net

Studies have shown that the dye uptake and fastness properties of polyester dyed in a silicone medium are comparable to those achieved through conventional water-bath dyeing. researchgate.netresearchgate.net Research involving this compound in a silicone medium dyeing system has been conducted to establish guidelines for selecting suitable disperse dyes for this technology. researchgate.netx-mol.net The process optimization involves determining the ideal dyeing temperature, holding time, and the type and concentration of a dye accelerator. researchgate.netresearchgate.net The results from pilot-scale dyeing have demonstrated that silicone media can yield higher colorfastness and better color levelness compared to aqueous dyeing. researchgate.netresearchgate.net

Low-Temperature and High-Temperature Dyeing Processes

This compound is classified as a high-temperature dye, making it well-suited for high-temperature dyeing processes, which are typically carried out at temperatures between 120°C and 130°C for polyester fibers. hermetachem.comhermetachem.com This method facilitates the diffusion of the dye molecules into the compact structure of polyester, resulting in deep and vibrant shades with good fastness properties. hermetachem.com High-temperature dyeing is a primary method for applying this compound, often used in exhaust dyeing and thermal melting pad dyeing. colorfuldyes.comalibaba.com

While this compound is optimized for high-temperature applications, low-temperature dyeing methods for polyester are also being explored to reduce energy consumption. These processes typically operate around 100°C and necessitate the use of a carrier, an organic compound that swells the fiber and aids in dye absorption. Research on a series of new disperse dyes has demonstrated the feasibility of dyeing polyester fabrics at 100°C in the presence of a carrier, achieving acceptable fastness properties.

Applications Beyond Traditional Textiles

Coloring of Plastics and Polymers (e.g., PS, ABS, PMMA, PC)

The excellent thermal stability and lightfastness of this compound make it a suitable colorant for a variety of plastics and polymers. precisechem.comparamountcolors.com It is used to color materials such as polystyrene (PS), acrylonitrile butadiene styrene (ABS), polymethyl methacrylate (PMMA), and polycarbonate (PC). precisechem.comcolorbloomdyes.com The dye is typically incorporated into the polymer matrix via masterbatches to ensure uniform dispersion. precisechem.com Its ability to withstand high processing temperatures without significant degradation is a crucial advantage in these applications. precisechem.com

Ink Formulations, Including Inkjet Inks

This compound is also utilized in the formulation of inks, including those for inkjet printing. precisechem.comgoogle.com.nagoogle.com For inkjet applications, the dye must be milled to a very fine particle size and dispersed in a liquid medium to ensure stable and reliable jetting from the printer head. googleapis.com The resulting inks can be used for transfer printing onto synthetic fabrics or for direct printing. google.com

Research has focused on encapsulating disperse dyes like Solvent Yellow 163 in polymer nanoparticles to create stable ink dispersions for inkjet printing. nih.govacs.org This encapsulation technique can enhance the thermal properties and stability of the dye in the ink formulation. nih.govacs.org Furthermore, this compound is listed as a potential component in aqueous inkjet ink compositions for textile printing, highlighting its relevance in this evolving field. google.com.nagoogleapis.com

Automotive Textile Applications

The application of this compound in the automotive industry is a testament to its high-performance characteristics, particularly its exceptional light fastness. Automotive textiles are subjected to some of the most demanding conditions, including prolonged exposure to sunlight and elevated temperatures inside a vehicle, which can lead to accelerated fading of colors. sci-hub.ru Consequently, dyes used in this sector must meet stringent fastness requirements. sci-hub.ru

This compound is frequently recommended for the coloration of automotive fabrics, often in combination with other high-performance dyes to achieve specific shades. sci-hub.ru Its primary application is on polyester (PET) fibers and their blends, which are commonly used for automotive upholstery, headliners, and other interior components. sci-hub.ruworlddyevariety.com The dye's ability to withstand severe weathering conditions makes it a preferred choice for manufacturers. researchgate.net

Research into the dyeing of polyester fibers for automotive applications often highlights the critical role of light fastness. Studies have shown that certain molecular structures contribute to higher light fastness. sci-hub.ru this compound, a mono-azo dye, is recognized for its excellent light fastness, a crucial property for automotive interior textiles that are constantly exposed to UV light. researchgate.netcolorfuldyes.com The high temperatures that can be reached inside a car, sometimes as high as 100°C, combined with light exposure, necessitate dyes with superior stability. sci-hub.ru

The dyeing process for automotive textiles, typically a high-temperature exhaust or thermosol method, requires dyes with good thermal stability. alfa-chemistry.comhermetachem.com this compound is suitable for these high-temperature applications, which are necessary to ensure the dye penetrates the crystalline structure of polyester fibers. colorfuldyes.comhermetachem.com

A study on the dyeing of polyester in a waterless silicone medium analyzed the dye uptake of C.I. This compound, among others, to establish parameters for this more sustainable dyeing method. researchgate.net This indicates ongoing research to adapt the application of established high-performance dyes like this compound to more environmentally friendly processes.

The performance of this compound is often evaluated based on standardized fastness tests. The data below, compiled from various technical sources, illustrates its typical performance characteristics on polyester fabric.

Performance Characteristics of this compound on Polyester

PropertyTest MethodRating/ValueSource(s)
Light FastnessISO 105-B02 (Xenon arc)7 made-in-china.comchina-dyestuff.com
Washing Fastness (Staining on Polyester)-4-5 made-in-china.comchina-dyestuff.com
Washing Fastness (Staining on Cotton)-5 china-dyestuff.com
Sublimation Fastness-5 made-in-china.comchina-dyestuff.com
Rubbing Fastness (Dry)-4-5 china-dyestuff.com
Rubbing Fastness (Wet)-4-5 china-dyestuff.com

Note: Fastness ratings are typically on a scale of 1 to 5 (or 1 to 8 for light fastness), where a higher number indicates better performance.

Detailed Research Findings

Further research delves into the specific conditions and combinations under which this compound is used. For instance, a patent for a disperse dye composition aimed at automotive interiors with high light fastness includes this compound as a key yellow component. This highlights its importance in creating stable and light-resistant shades when mixed with specific blue and red disperse dyes.

Another area of advanced study is the phenomenon of thermomigration. This process, where disperse dyes move from the fiber interior to the surface during post-dyeing heat treatments (like finishing), can negatively impact the final fastness properties. sci-hub.ru The selection of dyes with low thermomigration is crucial for automotive applications. While specific research on the thermomigration of this compound is not extensively detailed in the provided context, its recommendation for automotive use suggests it performs well in this regard. sci-hub.ru

The dyeing of polyester microfibers, which are also used in automotive textiles, presents its own set of challenges due to the larger surface area of the fibers. This compound is noted as being suitable for dyeing and printing on such fine fibers, indicating its good dispersion properties and ability to achieve level dyeing. worlddyevariety.com

Ecotoxicological Investigations and Environmental Risk Assessment

Aquatic Ecotoxicity to Non-Human Organisms

The release of textile dyes into aquatic ecosystems is a significant environmental concern. informaticsjournals.co.in Azo dyes, including Disperse Yellow 163, are noted for their persistence and potential to cause adverse effects on aquatic life. canada.canih.gov The toxicity of these dyes can vary greatly among different species and based on exposure duration. canada.ca

Aquatic invertebrates are crucial components of freshwater ecosystems and are often used as indicator species in toxicological studies. Studies on the effects of this compound on crustaceans like Daphnia magna provide insights into its acute toxicity. One study reported a 48-hour median effective concentration (EC50) of greater than 100 mg/L for Daphnia magna. echemi.com This value indicates the concentration at which 50% of the test population shows an effect, in this case, immobilization.

In a broader screening assessment of azo solvent dyes where this compound was considered an analogue, chronic toxicity was also evaluated. researchgate.net For the analogue Solvent Yellow 2, a 21-day chronic study on Daphnia magna reproduction resulted in a No Observed Effect Concentration (NOEC) of 0.0071 mg/L and an EC50 of greater than 0.014 mg/L. researchgate.net

Toxicity of this compound to Aquatic Invertebrates

This table summarizes the acute toxicity data for this compound's effect on the aquatic invertebrate Daphnia magna.

Test OrganismTest DurationEndpointConcentration (mg/L)Reference
Daphnia magna48 hoursEC50> 100 echemi.com

The toxicity of this compound to fish has been evaluated through various studies. A study on the zebrafish (Danio rerio) determined a 96-hour median lethal concentration (LC50) of 650 mg/L. echemi.com The LC50 value represents the concentration of a chemical that is lethal to 50% of the test organisms within the specified timeframe.

A screening assessment by Environment and Climate Change Canada calculated an external acute effect concentration (LC50) of 42.80 mg/L for this compound, which suggests moderate toxicity to fish. researchgate.net The same report derived a predicted no-effect concentration (PNEC) for a group of azo dyes, including this compound. This PNEC was based on a critical toxicity value of 0.23 mg/L from a 96-hour LC50 study on the fish species Oryzias latipes (Japanese medaka). researchgate.net

While specific chronic toxicity data for this compound on fathead minnow or rainbow trout was not found, studies on the analogue Disperse Yellow 7 have been used for risk assessment. canada.caresearchgate.net For instance, a chronic study on fathead minnows exposed to Disperse Yellow 7 was used to calculate a PNEC for a subset of azo disperse dyes. canada.ca The LC50 for Disperse Yellow 7 in larval fathead minnows was found to be 25.4 µg/L. researchgate.net

Acute Toxicity of this compound to Fish

This table presents the acute lethal concentration data for this compound's effect on fish species.

Test OrganismTest DurationEndpointConcentration (mg/L)Reference
Danio rerio (Zebra fish)96 hoursLC50650 echemi.com
Fish (Calculated)AcuteLC5042.80 researchgate.net

Direct studies on the sublethal effects of this compound on aquatic amphibians were not identified in the search results. However, research on the structurally similar azo dye, Disperse Yellow 7 (DY7), provides insight into potential effects. Larvae of the Western clawed frog, Silurana tropicalis, exposed to DY7-contaminated sediment during their early development showed significant adverse effects. acs.org Researchers observed a notable increase in malformations at the highest concentrations tested and a significant decrease in tadpole survival at 209 µg/g. acs.org

The mechanisms through which this compound exerts toxicity in aquatic systems are believed to be multifaceted. For the broader group of Azo Solvent Dyes, a non-specific, narcotic mode of action is suggested. researchgate.net This mechanism involves the accumulation of the chemical in the organism's tissues, leading to toxicity without reacting with a specific target site.

Furthermore, exposure to related azo dyes has been shown to induce cellular stress responses. In Silurana tropicalis larvae exposed to Disperse Yellow 7, there was a significant induction of heat shock proteins hsp70 and hsp90, which points to a cellular defense mechanism against protein damage and oxidative stress. acs.org The production of reactive oxygen species (ROS) is a known mechanism of toxicity for various aquatic pollutants, leading to oxidative stress, DNA damage, and the inactivation of functional proteins. ifremer.frscispace.com

Another potential mechanism relates to the degradation of the dye. The cleavage of the characteristic azo bond in these dyes can lead to the formation of other compounds, such as aromatic amines, which can have their own toxicological profiles. canada.canih.gov

Sublethal Effects on Aquatic Amphibians (e.g., Silurana tropicalis)

Terrestrial Ecotoxicity Studies

The impact of disperse dyes is not limited to aquatic environments, as wastewater and sludge can be applied to land, leading to soil contamination.

Specific studies detailing the phytotoxicity of this compound on plant species like Brassica nigra (black mustard) were not available in the search results. However, general studies on disperse dyes indicate a potential for adverse effects on plants. nih.govmdpi.com Nonionic disperse dyes have been reported to pose risks to aquatic plants. nih.govmdpi.com General impacts of textile dyes in the environment include the reduction of light penetration in water, which hampers the photosynthetic efficiency of aquatic flora. researchgate.net

Research on the phytotoxicity of treated wastewater containing a different dye, Disperse Orange 30, on Brassica nigra found that the treated effluent showed results similar to the control, suggesting that effective wastewater treatment can mitigate phytotoxic effects. ijcce.ac.irijcce.ac.ir

Effects on Soil and Sediment Organisms

The impact of this compound and other azo disperse dyes on soil and sediment ecosystems is an area of ongoing research. Preliminary toxicity studies on other azo substances in soil have indicated no adverse effects at concentrations of 1000 mg/kg of soil (dry weight). canada.ca Based on these findings, it is anticipated that azo disperse dyes, as a group, are not harmful to organisms dwelling in soil or sediment. canada.ca

However, studies on analogues provide some context. For instance, research on Sudan Red G (Solvent Red 1), an azo dye with low water solubility, was conducted on mayflies (Hexagenia spp.) and the oligochaete worm (Tubifex tubifex) in spiked sediment tests. researchgate.net While specific data for this compound is limited, the behavior of similar compounds suggests that the primary concern for these dyes in the environment is their potential persistence and the subsequent exposure to benthic organisms. canada.ca The introduction of textile effluents containing various dyes and chemicals can alter the natural composition of soil and water, potentially affecting the local flora and fauna. neptjournal.com

Bioaccumulation Potential in Environmental Food Chains

Bioaccumulation refers to the gradual accumulation of substances, such as pesticides or other chemicals, in an organism. Experimental studies on azo disperse dyes suggest that the potential for these substances to bioaccumulate in pelagic (open water) organisms is low. canada.ca This is partly due to their chemical structure and how they are processed by organisms. canada.ca

However, the persistence of synthetic dyes in the environment raises concerns about their potential to enter and move up the food chain. tecnoscientifica.com If a substance is persistent, it remains in the environment for a long time, increasing the likelihood of its uptake by organisms. tecnoscientifica.com The bioaccumulation of contaminants can lead to higher concentrations in organisms at higher trophic levels, a process known as biomagnification. nih.gov While direct evidence for significant bioaccumulation of this compound is not prominent in the reviewed literature, the general properties of persistent organic pollutants, a category that can include certain dyes, warrant consideration of this pathway. researchgate.net The relatively high lipid content in some marine organisms can facilitate the uptake and accumulation of such pollutants. ifremer.fr

Environmental Monitoring and Presence in Effluents

Textile dyeing processes are a significant source of water pollution, with estimates suggesting that a percentage of dyes used are lost to wastewater during manufacturing. researchgate.netmdpi.com This results in colored effluents that can contain a complex mixture of chemicals, including unfixed dyes, salts, and auxiliary agents. rsc.org The presence of these substances in effluents poses a threat to aquatic ecosystems. mdpi.com

Monitoring of textile industry effluents has revealed the presence of various dye classes. neptjournal.com For instance, the pH of textile effluent from several mills in Pakistan was found to range from 7.5 to 11.5. neptjournal.com While specific monitoring data for this compound in effluents is not consistently reported across all studies, the general class of disperse dyes is known to be used for synthetic fibers like polyester (B1180765) and can be resistant to degradation. researchgate.netijcce.ac.ir

In Canada, a monitoring project analyzed effluents from 26 publicly-owned wastewater treatment plants for four specific azo disperse dyes, though none were detected in the samples. canada.ca However, the sheer volume and chemical complexity of textile wastewater worldwide make it a critical point of environmental contamination. nih.govresearchgate.net Advanced wastewater treatment technologies are often required to effectively remove these dyes before discharge. p2infohouse.org

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in investigating the intrinsic properties of dye molecules. rsc.orgrsc.orgacs.org These calculations solve the Schrödinger equation for a molecule to determine its electronic structure and related properties.

While specific quantum chemical studies focusing exclusively on Disperse Yellow 163 are not widely available in public literature, the methodologies applied to similar azo dyes provide a clear framework for how its properties can be predicted. mdpi.comresearchgate.net DFT methods, such as B3LYP, are commonly used to optimize the ground-state geometry of dye molecules, providing precise information on bond lengths and angles. acs.orgdergipark.org.tr

The electronic structure, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a dye's color and reactivity. rsc.orgbohrium.com The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is directly related to the electronic transition that causes light absorption in the visible region. rsc.org For azo dyes, this transition is typically a π→π* transition within the conjugated system. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate excited-state properties and predict UV-visible absorption spectra. dergipark.org.trsemanticscholar.org By calculating the vertical excitation energies and corresponding oscillator strengths, TD-DFT can predict the maximum absorption wavelength (λmax) of the dye. dergipark.org.trsemanticscholar.org These theoretical spectra can be compared with experimental data to validate the computational model and provide a deeper understanding of the structure-property relationships that determine the dye's specific reddish-yellow hue. semanticscholar.org

Table 1: General Parameters from Quantum Chemical Calculations for Azo Dyes

Parameter Significance Typical Computational Method
Optimized Geometry Provides the most stable 3D structure, including bond lengths and angles. DFT (e.g., B3LYP/6-31G*)
HOMO Energy Energy of the highest occupied molecular orbital; relates to the electron-donating ability. DFT
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to the electron-accepting ability. DFT
HOMO-LUMO Gap Energy difference between HOMO and LUMO; correlates with the color of the dye. DFT
λmax (Maximum Absorption) Wavelength of maximum light absorption; determines the perceived color. TD-DFT
Oscillator Strength (f) Theoretical intensity of an electronic transition. TD-DFT

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity. rsc.orgtandfonline.comscirp.org The MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different potential regions. xisdxjxsu.asia

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms like oxygen and nitrogen. xisdxjxsu.asia

Blue Regions: Indicate positive electrostatic potential, which is electron-deficient. These areas are prone to nucleophilic attack. xisdxjxsu.asia

For this compound, an MEP analysis would highlight the electronegative regions around the nitro group's oxygen atoms and the nitrogen atoms of the azo bridge and cyano groups. These sites are crucial for understanding intermolecular interactions, such as hydrogen bonding and van der Waals forces, with both the dyeing medium and the fiber. tandfonline.comscirp.org The MEP map can help explain the dye's affinity for polyester (B1180765) fibers and its behavior in different solvent environments by identifying the most likely sites for non-covalent interactions. rsc.org

Electronic Structure and Spectroscopic Property Prediction

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of complex systems. researchgate.net This technique is particularly useful for studying the processes involved in dyeing, such as the interaction of dye molecules with fibers, their movement through the dyeing medium, and their tendency to aggregate. researchgate.netresearchgate.netrsc.org

MD simulations have been used to investigate the interactions between disperse dyes, including this compound, and polyester fibers in a decamethylcyclopentasiloxane (B1670010) (D5) silicone solvent system. researchgate.net The primary forces governing the attraction between a non-ionic disperse dye and a hydrophobic fiber like polyester are van der Waals forces and π-π stacking interactions. tandfonline.com

Simulations calculate the interaction energy between the dye molecules and the polymer chains of the fiber. A higher (more negative) interaction energy indicates a stronger affinity of the dye for the fiber. researchgate.net Studies comparing different disperse dyes show that factors like the presence of specific substituent groups can influence this interaction energy, thereby affecting the dye uptake and final color depth on the fabric. researchgate.net For instance, the interaction between the dye and fiber molecules can be enhanced by substituents that increase the planarity or polarizability of the dye molecule.

Table 2: Simulated Interaction Energies in a D5 Dyeing System

Interacting Pair Type of Interaction Significance in Dyeing
Dye - Fiber van der Waals, π-π stacking Governs the affinity and adsorption of the dye onto the fiber surface.
Dye - Solvent (D5) van der Waals Influences the solubility of the dye in the dyeing medium.
Solvent (D5) - Fiber van der Waals Affects the swelling of the fiber and accessibility for dye molecules.
Dye - Dye van der Waals, π-π stacking Leads to aggregation, which can affect solubility and diffusion.

Data based on general findings from molecular dynamics studies of disperse dyes in silicone media. researchgate.net

The diffusion of dye molecules from the dyeing medium into the fiber is a critical step in the dyeing process. semanticscholar.org MD simulations can calculate the diffusion coefficient (D) of a dye in a specific medium by analyzing the mean squared displacement (MSD) of the dye molecules over time. researchgate.netsemanticscholar.org

In a study involving this compound in a D5 silicone solvent, it was found that the diffusion coefficient is influenced by the dye's molecular structure. researchgate.net Substituents that increase the molecule's size or its tendency to aggregate can lead to a lower diffusion coefficient. researchgate.net For example, replacing an N-ethyl group with an N-cyanoethyl group in the coupler part of a similar dye structure was shown to decrease the diffusion coefficient. researchgate.net This is because the cyano group can increase the molecule's aggregation capacity, making it move more slowly through the solvent and into the fiber. researchgate.net

Table 3: Factors Influencing the Diffusion Coefficient of Disperse Dyes from MD Simulations

Factor Effect on Diffusion Coefficient (D) Rationale
Increased Molecular Size Decrease Larger molecules experience more resistance to movement through the medium.
Increased Aggregation Decrease Aggregates of dye molecules diffuse much slower than individual molecules. researchgate.net
Strong Dye-Solvent Interaction Generally Increases Better solvation can prevent aggregation and facilitate movement.
Increased Temperature Increase Higher kinetic energy leads to faster molecular motion. jst.go.jp

Disperse dyes, having low solubility, tend to form aggregates in the dye bath. researchgate.netrsc.org While some aggregation is necessary to keep the dye dispersed, excessive aggregation can hinder the dyeing process by reducing the concentration of available single dye molecules that can diffuse into the fiber. tandfonline.com

MD simulations can model the spontaneous aggregation of dye molecules in a solvent. researchgate.nettandfonline.com By analyzing parameters such as the solvent accessible surface area (SASA) and radial distribution functions, researchers can understand the tendency of dyes like this compound to aggregate. researchgate.net Studies have shown that dye aggregation is driven by a reduction in the unfavorable interactions between the hydrophobic dye surface and the surrounding medium. researchgate.net The introduction of certain substituents, such as N-cyanoethyl groups, can increase the aggregation capacity of disperse dyes, which in turn affects their solubility and diffusion behavior in the dyeing medium. researchgate.net

Diffusion Behavior in Dyeing Media

Structure-Activity/Property Relationship (SAR/SPR) Modeling

The relationship between the molecular structure of this compound and its performance properties is a key area of study, often investigated using Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. These computational techniques are essential for predicting the behavior of the dye in various applications and for understanding its environmental fate. chemsrc.comhermetachem.com

The fundamental principle of QSAR/QSPR is that the properties of a chemical are intrinsically linked to its molecular structure. By quantifying structural features (known as molecular descriptors), it is possible to build mathematical models that predict key properties like dye-fiber affinity, wash fastness, light fastness, and ecotoxicity. chemsrc.commst.dk For disperse dyes like this compound, which are designed to be stable and sparingly soluble in water, modeling can be challenging, and the applicability of generic QSAR models must be assessed on a case-by-case basis. uni.lu Regulatory bodies utilize QSAR and read-across approaches, where data from similar chemicals is used to fill gaps, for the environmental and health risk assessment of azo disperse dyes, including this compound. canada.cacanada.ca

A significant area of research involves the use of molecular dynamics (MD) simulations to understand the dyeing process from a molecular perspective. These studies analyze how specific structural components of the dye molecule influence its behavior in a dyeing medium. For instance, research comparing dyes with different substituents provides direct insight into the structure-property relationships that govern dyeing performance. researchgate.netresearchgate.net

In one such study, the influence of different substituent groups on the dyeing properties of disperse dyes in a non-aqueous silicone-based medium (decamethylcyclopentasiloxane, D5) was investigated. By comparing dyes with N-ethyl, N-acetoxyethyl, and N-cyanoethyl groups (the latter being present in this compound), researchers could establish clear structure-property relationships. researchgate.net The analysis focused on parameters such as the solvent-accessible surface area (SASA), which relates to solubility, and the interaction energy between the dye and the solvent or fiber. researchgate.netresearchgate.net

The findings from these computational studies can be summarized as follows:

Structural Feature / Substituent Calculated Parameter Effect on Property Research Finding
N-cyanoethyl group (as in this compound)Solvent Accessible Surface Area (SASA)Decreased SASA compared to N-ethyl groups.A smaller SASA leads to lower solubility of the dye in the D5 solvent medium. researchgate.net
N-cyanoethyl groupInteraction Energy (Dye-Solvent)Decreased interaction energy with D5 solvent.Weaker interaction with the solvent contributes to lower solubility. researchgate.net
N-cyanoethyl groupInteraction Energy (Dye-Fiber)Increased interaction energy with polyester fiber.Stronger attraction between the dye and the fiber polymer promotes higher dye uptake. researchgate.net
N-cyanoethyl groupDiffusion Coefficient (D)Decreased diffusion coefficient.A lower diffusion rate is correlated with higher adsorption speed onto the fiber, resulting in better dye uptake. researchgate.net
Halogen atoms (e.g., Chlorine in this compound)Affinity and Dye UptakeIncreased affinity and dye uptake.The presence and number of halogen atoms in the diazotized component influence the dye's affinity for the fiber. researchgate.net

These molecular-level insights demonstrate a clear relationship between the chemical structure of this compound—specifically its N,N-bis(2-cyanoethyl) group and the two chlorine atoms on the diazo component—and its dyeing performance. The cyanoethyl groups decrease solubility in the medium while increasing affinity for the polyester fiber, leading to efficient dye transfer and high uptake. researchgate.net

Design of Novel Disperse Dye Structures Based on Computational Insights

Computational chemistry is a powerful tool not only for understanding existing dyes but also for the rational design of novel dye structures with enhanced properties. By using theoretical calculations, researchers can predict the characteristics of a potential dye molecule before it is synthesized, saving significant time and resources. researchgate.net This approach allows for the targeted modification of a known dye scaffold, such as that of this compound, to achieve desired outcomes like improved color strength, better fastness properties, or specific shades.

The design process typically involves the use of quantum chemical methods like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT). researchgate.netsci-hub.ru These methods are used to calculate key electronic and photophysical properties of a molecule.

Key computational steps in the design of novel disperse dyes include:

Geometry Optimization: The most stable three-dimensional structure of a proposed dye molecule is calculated. researchgate.net

Electronic Property Calculation: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical parameter as it is directly related to the color of the dye; a smaller gap generally corresponds to absorption at longer wavelengths (a bathochromic or red shift). researchgate.net

Spectral Prediction: TD-DFT calculations are used to simulate the UV-Visible absorption spectrum of the molecule, predicting the maximum absorption wavelength (λmax), which determines the dye's color. researchgate.net

Property Prediction: Other molecular descriptors related to properties like hydrophobicity (LogP), dipole moment, and polarizability can be calculated to predict solubility, dye-fiber affinity, and fastness properties. researchgate.net

For example, in a study focused on designing new bisazo-pyrazolin-5-one disperse dyes, researchers synthesized a series of molecules with different electron-donating (e.g., -CH₃) and electron-withdrawing (e.g., -NO₂) groups. researchgate.net They used DFT calculations to investigate how these substituents influenced the electronic properties and, consequently, the dyeing performance.

Table of Computational Insights for Novel Dye Design (Exemplary)

Dye Modification Computational Finding (DFT) Predicted/Observed Effect
Addition of electron-donating group (-CH₃) Increased HOMO energy level, smaller energy gap. Moderate increase in color strength (K/S value). researchgate.net

This integrated experimental and computational approach demonstrated that the introduction of a nitro group resulted in the highest color strength, a finding that was predicted by the computational model. researchgate.net

Applying this methodology to the this compound scaffold, a computational chemist could model the effects of various structural changes. For instance, one could predict how replacing the chlorine atoms with bromine, or altering the alkyl chains on the coupling component, would affect the dye's color, light fastness, and affinity for polyester. The high light fastness of this compound, which makes it suitable for demanding applications like automotive textiles, is a property that designers would seek to maintain or enhance in any new derivative. By systematically screening virtual modifications, researchers can identify the most promising candidates for synthesis, leading to the development of new disperse dyes with superior performance characteristics.

Future Research Directions and Unaddressed Challenges

Development of Next-Generation Eco-Friendly Disperse Dye Formulations

The textile industry's shift towards sustainability is a primary driver for innovation in dye chemistry. autumnchem.com The goal is to design new disperse dyes that are not only effective in coloration but also possess a significantly reduced environmental footprint.

Key areas of research in this domain include:

Biodegradable Dyes: A major focus is the development of disperse dyes that can be readily broken down by microorganisms in wastewater treatment plants. globaltextilesource.com This involves incorporating biodegradable moieties into the dye structure, a significant departure from the traditionally stable and persistent nature of these compounds. pantareiwater.com

Low-Temperature Dyeing: Innovations are being made in low-temperature disperse dyes, which can effectively color polyester (B1180765) fibers at temperatures as low as 110°C, a notable reduction from the conventional 130°C. globaltextilesource.comtextile-network.com This not only conserves energy but also minimizes the thermal stress on synthetic fabrics. just-style.com

High-Fixation Dyes: Researchers are working on formulations with higher exhaustion and fixation rates. autumnchem.com This ensures that more of the dye binds to the fabric, leading to less dye being washed off into the wastewater. shreekrishnacorporation.com

Dispersant-Free Dyes: Traditional disperse dye formulations rely on dispersing agents to maintain dye solubility in the dyebath. These dispersants, however, contribute to the pollution load of textile effluents. researchgate.net A novel approach involves using deep eutectic solvents (DES) to dissolve disperse dyes, thereby eliminating the need for conventional dispersants. researchgate.net

Natural and Bio-Based Dyes: There is a growing interest in exploring natural colorants derived from renewable resources as alternatives to synthetic dyes. indidye.com Companies are developing dyeing solutions based on waste and by-products, aiming for a more circular economy in textile production. indidye.com

Advanced Remediation Strategies for Complex Dye Mixtures

Textile wastewater is a complex cocktail of various dyes, auxiliary chemicals, and other pollutants, making its treatment a significant challenge. pantareiwater.comwaterandwastewater.com Research is focused on developing robust and efficient remediation technologies capable of handling these complex mixtures.

Promising advanced remediation strategies include:

Advanced Oxidation Processes (AOPs): AOPs, such as ozonation, Fenton's reagent, and photocatalysis, are powerful techniques for breaking down complex organic molecules like dyes. pantareiwater.comiwaponline.comrsc.org These processes generate highly reactive hydroxyl radicals that can mineralize dyes into simpler, less harmful compounds. utar.edu.my Photocatalytic degradation using semiconductors like titanium dioxide (TiO2) and zinc oxide (ZnO) has shown significant promise in degrading various dyes. utar.edu.myresearchgate.netsemanticscholar.orguniroma1.it

Biological Treatment: While conventional biological treatment methods can be less effective for recalcitrant dyes, advanced biological approaches are being explored. iwaponline.com This includes the use of specialized microbial consortia, fungi, and bacteria that can biodegrade dyes under both aerobic and anaerobic conditions. encyclopedia.pubnih.govijcmas.com For instance, studies have shown the potential of Bacillus subtilis in degrading disperse dyes. accscience.comresearchgate.net

Membrane Filtration: Techniques like nanofiltration and reverse osmosis can effectively remove dyes from wastewater. rsc.orgencyclopedia.pub However, membrane fouling remains a significant challenge that limits their widespread application. iwaponline.com

Hybrid Systems: Combining different treatment methods, such as coagulation-flocculation with AOPs or biological treatment with membrane filtration, can lead to more effective and comprehensive wastewater treatment. iwaponline.com

Long-Term Environmental Impact Assessment and Monitoring Technologies

A critical aspect of ensuring the environmental safety of Disperse Yellow 163 and other dyes is the ability to assess their long-term impact and monitor their presence in various environmental compartments. Azobenzene (B91143) disperse dyes, a large class of commercial colorants, have been detected in indoor dust, raising concerns about potential human exposure, particularly for children. nih.gov

Future research in this area should focus on:

Comprehensive Lifecycle Analysis: Conducting thorough lifecycle assessments of disperse dyes to understand their environmental fate from production to disposal.

Sensitive Detection Methods: Developing more sensitive and specific analytical techniques for detecting low concentrations of dyes and their degradation byproducts in water, soil, and biota.

Ecotoxicity Studies: Performing long-term ecotoxicity studies to evaluate the chronic effects of dye exposure on various organisms in aquatic and terrestrial ecosystems. iwaponline.com The persistence and potential for bioaccumulation of these dyes are key concerns. iwaponline.com

Indoor Environment Monitoring: Further investigation is needed to understand the sources and exposure pathways of disperse dyes in indoor environments, such as from textiles and carpets. nih.gov

Integration of Computational and Experimental Methodologies for Predictive Research

The synergy between computational modeling and experimental work is poised to revolutionize the field of dye chemistry, enabling a more predictive and efficient approach to research and development.

Key applications of this integrated approach include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be used to predict the properties of new dye molecules, including their toxicity, biodegradability, and colorfastness, based on their chemical structure. researchgate.netnih.govresearchgate.netspringernature.com This allows for the virtual screening of large numbers of potential dye candidates before they are synthesized in the lab, saving time and resources. springernature.com

Molecular Modeling: Computational techniques like Density Functional Theory (DFT) and Molecular Dynamics (MD) can provide detailed insights into dye-fiber interactions, the mechanisms of dye degradation, and the photophysical properties of dyes. tandfonline.comchemrxiv.orgmdpi.com This fundamental understanding can guide the rational design of new dyes with improved performance and environmental profiles. tandfonline.commdpi.com

Process Optimization: Machine learning algorithms and other computational tools can be used to optimize dyeing processes and wastewater treatment strategies. researchgate.netresearchgate.net By analyzing large datasets, these models can identify the optimal conditions for maximizing dye uptake, minimizing chemical usage, and enhancing the efficiency of remediation processes. researchgate.netresearchgate.net

By embracing these future research directions and tackling the unaddressed challenges, the scientific community can pave the way for a more sustainable and environmentally responsible future for the textile industry, ensuring that color and conscience can go hand in hand.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing Disperse Yellow 163, and how can researchers optimize reaction conditions for higher yield?

  • Methodological Answer : The synthesis typically involves diazotization and coupling reactions. To optimize yield, systematically vary parameters like temperature (e.g., 0–5°C for diazotization), pH (maintained at 4–6 using buffering agents), and stoichiometric ratios of reactants. Use high-performance liquid chromatography (HPLC) to monitor intermediate purity . For reproducibility, document deviations in procedural steps (e.g., stirring rate, solvent purity) and validate results through triplicate trials .

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound, and what are the key spectral markers to identify?

  • Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., azo bonds at ~1500–1600 cm⁻¹), while nuclear magnetic resonance (NMR) resolves aromatic proton environments (δ 6.5–8.5 ppm). UV-Vis spectroscopy confirms λmax in the visible range (e.g., 420–450 nm for disperse dyes). Cross-reference spectral data with computational simulations (e.g., DFT calculations) to validate assignments .

Q. How should researchers assess the thermal stability of this compound under varying environmental conditions?

  • Methodological Answer : Conduct thermogravimetric analysis (TGA) to determine decomposition onset temperatures (typically >250°C for disperse dyes) and differential scanning calorimetry (DSC) to detect phase transitions. Accelerated aging tests under controlled humidity (e.g., 65% RH) and temperature (e.g., 40–80°C) can model real-world degradation. Use Arrhenius equations to extrapolate long-term stability .

Advanced Research Questions

Q. How can computational chemistry models be applied to predict the dyeing performance and interaction mechanisms of this compound with polyester fibers?

  • Methodological Answer : Employ molecular docking simulations to analyze adsorption energies between the dye and polymer chains. Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO-LUMO gaps) and predict electronic transitions. Validate models with experimental dye-uptake measurements (e.g., using a spectrophotometric calibration curve) .

Q. What experimental strategies can resolve contradictions in reported solubility data of this compound across different solvent systems?

  • Methodological Answer : Standardize solvent purity (e.g., HPLC-grade solvents) and temperature control (±0.1°C). Use a shake-flask method with saturation concentration determination via UV-Vis. Apply Hansen solubility parameters (HSPs) to correlate solubility with solvent polarity, hydrogen bonding, and dispersion forces. Statistically compare datasets using ANOVA to identify outliers .

Q. What advanced statistical methods are recommended for analyzing the correlation between molecular modifications of this compound and its photostability?

  • Methodological Answer : Use multivariate regression to link substituent effects (e.g., electron-withdrawing groups) with photodegradation rates measured via ISO 105-B02 testing. Principal component analysis (PCA) can reduce dimensionality in spectral data (e.g., FTIR post-irradiation). Report confidence intervals (95%) and p-values to assess significance .

Safety and Environmental Research

Q. What protocols should be followed to evaluate the mutagenic potential of this compound in laboratory settings?

  • Methodological Answer : Perform Ames tests (OECD 471) using Salmonella typhimurium strains (TA98, TA100) with and without metabolic activation (S9 mix). Quantify revertant colonies and compare to positive controls (e.g., sodium azide). For in vitro assays, use micronucleus tests in mammalian cell lines (e.g., CHO-K1) with dose-response analysis (IC50 determination) .

Data Presentation and Reproducibility

Q. How should researchers present conflicting spectral or chromatographic data in publications to ensure transparency?

  • Methodological Answer : Include raw data (e.g., NMR FID files, HPLC chromatograms) in supplementary materials. Annotate discrepancies (e.g., baseline noise, impurity peaks) and describe preprocessing steps (e.g., baseline correction, smoothing). Use error bars in graphical summaries and report relative standard deviations (RSD) for replicate analyses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.